molecular formula C17H12ClN5O B2456407 6-[(3-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 892479-43-5

6-[(3-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2456407
CAS No.: 892479-43-5
M. Wt: 337.77
InChI Key: QKRGFRUBEUTOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(3-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both triazole and pyrimidine rings in its structure makes it a unique scaffold for drug design and development.

Properties

IUPAC Name

6-[(3-chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O/c18-13-6-4-5-12(9-13)10-22-11-19-16-15(17(22)24)20-21-23(16)14-7-2-1-3-8-14/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRGFRUBEUTOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzyl chloride with 3-phenyl-1H-1,2,4-triazole-5-amine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-[(3-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

This compound has been investigated for its pharmacological properties. Notable applications include:

Antitumor Activity

Research has shown that derivatives of triazolopyrimidines exhibit significant antitumor activity. For example:

  • Study Findings : A study demonstrated that similar compounds displayed cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

Antimicrobial Properties

Triazolopyrimidine derivatives have also been evaluated for their antimicrobial activity. Key findings include:

  • Inhibition of Bacterial Growth : Compounds related to triazolopyrimidines showed promising results against pathogens like Escherichia coli and Pseudomonas aeruginosa, indicating potential as antimicrobial agents .

Case Studies

Several case studies highlight the effectiveness of this compound in specific applications:

  • Anticancer Research :
    • A study focused on the synthesis of novel triazolopyrimidine derivatives and their evaluation against breast cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, demonstrating their potential as effective anticancer agents .
  • Antimicrobial Screening :
    • In a comparative study, several triazolopyrimidine derivatives were screened for their antibacterial activity. The most active compounds exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key factors influencing activity include:

  • Substituent Positioning : The placement of chlorine and phenyl groups significantly impacts the compound's potency.
  • Ring Modifications : Alterations to the triazole or pyrimidine rings can enhance or reduce biological efficacy.

Mechanism of Action

The mechanism of action of 6-[(3-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The triazole and pyrimidine rings play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrido[2,3-d]pyrimidine: Known for its therapeutic potential in various diseases.

    Triazolo[1,5-a]pyrimidine: Exhibits a range of pharmacological activities.

Uniqueness

6-[(3-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one stands out due to its unique combination of triazole and pyrimidine rings, which confer distinct biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for further research and development.

Biological Activity

The compound 6-[(3-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, characterized by its unique fused ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H17ClN5O
  • Molecular Weight : 405.8 g/mol
  • CAS Number : 1040644-83-4

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent and its effects on various biological targets.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors involved in cellular signaling pathways. These interactions can modulate various biological processes, including cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that 6-[(3-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibits significant cytotoxic effects against several cancer cell lines.

Case Studies and Findings

  • In vitro Studies :
    • A study demonstrated that this compound showed potent activity against MCF-7 (breast cancer) and NCI-H460 (lung cancer) cell lines with IC50 values of 0.39 µM and 0.46 µM respectively. These findings suggest that the compound can induce autophagy without triggering apoptosis in these cell lines .
  • Mechanistic Insights :
    • Docking studies revealed that the compound interacts with key amino acids in target proteins, which may contribute to its inhibitory effects on cancer cell growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown antimicrobial activity against various bacterial strains.

Antibacterial Screening

A screening study indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other tested strains . This suggests potential applications in treating bacterial infections.

Comparative Biological Activity Table

Activity TypeCell Line/OrganismIC50 (µM)Notes
AnticancerMCF-70.39Induces autophagy without apoptosis
AnticancerNCI-H4600.46Significant cytotoxicity
AntibacterialSalmonella typhiModerateEffective against gram-negative bacteria
AntibacterialBacillus subtilisStrongEffective against gram-positive bacteria

Q & A

Basic: What are the common synthetic routes for preparing this triazolopyrimidine derivative, and what are the critical steps?

The compound is typically synthesized via multi-step reactions starting from substituted phenylhydrazines and pyrimidine precursors. Key steps include:

  • Cyclocondensation : Formation of the triazole ring using hydrazine derivatives under acidic conditions .
  • Substitution reactions : Introduction of the 3-chlorophenylmethyl group via nucleophilic alkylation or coupling reactions .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, with solvent selection (e.g., ethanol/dichloromethane) critical for yield optimization .

Advanced: How can reaction conditions (e.g., solvent, catalyst, temperature) be optimized to improve yield and purity?

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but may require post-reaction solvent exchange to isolate products .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts (for Suzuki coupling) improve regioselectivity in triazole ring formation .
  • Temperature control : Maintaining 60–80°C during cyclization minimizes side products (e.g., dimerization) .
  • Real-time monitoring : Use HPLC or TLC to track intermediate stability and adjust reaction times dynamically .

Basic: What spectroscopic and crystallographic methods are used to confirm its structure?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) .
  • X-ray crystallography : Confirms coplanarity of the triazolopyrimidine core (bond lengths: 1.33–1.38 Å for N–N bonds) and dihedral angles between substituents .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 393.08) .

Advanced: How do electronic effects of substituents (e.g., chlorine, fluorine) influence its reactivity and bioactivity?

  • Electron-withdrawing groups (Cl) : Increase electrophilicity at the triazole ring, enhancing interactions with biological targets (e.g., kinase binding pockets) .
  • Steric effects : Bulkier substituents (e.g., isopropyl) reduce solubility but improve metabolic stability .
  • Comparative studies : Fluorine analogs show higher membrane permeability (logP difference: ~0.5 units) but lower thermal stability (ΔTₘ = 10–15°C) .

Basic: What biological activities have been reported for this compound?

  • Kinase inhibition : Potent activity against EGFR and CDK2 (IC₅₀: 0.1–1.2 μM) due to triazole-pyrimidine interactions with ATP-binding sites .
  • Anticancer screening : Apoptosis induction in HeLa cells at 10 μM (via caspase-3 activation) .
  • Antimicrobial effects : Moderate activity against S. aureus (MIC: 32 μg/mL) .

Advanced: How can conflicting data on pharmacological activity be resolved (e.g., varying IC₅₀ values across studies)?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
  • Structural analogs : Compare activity trends across derivatives to identify substituent-specific effects .

Basic: What computational methods are used to model its interactions with biological targets?

  • Molecular docking (AutoDock/Vina) : Predict binding modes to kinases using crystal structures (PDB: 1M17) .
  • QSAR models : Correlate substituent lipophilicity (logP) with cytotoxicity (R² > 0.85 in training sets) .
  • MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .

Advanced: How does its stability vary under different storage or experimental conditions?

  • pH sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ < 24 hrs at pH 9) but stable at pH 4–7 .
  • Light exposure : UV irradiation (254 nm) causes photodegradation (30% loss in 48 hrs) .
  • Thermal stability : Decomposes above 200°C (DSC data) but retains integrity at −20°C for >6 months .

Basic: What analytical techniques are recommended for assessing purity and impurities?

  • HPLC : Use C18 columns with acetonitrile/water gradients (detection: 254 nm) to resolve impurities (<0.5% area) .
  • Elemental analysis : Validate C, H, N content (±0.3% theoretical) .
  • TGA : Monitor decomposition profiles to detect hydrate/solvate forms .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Core modifications : Replace triazole with imidazole to alter hydrogen-bonding capacity .
  • Substituent libraries : Test halogen (Br, I) or methoxy groups at the 3-chlorophenyl position for enhanced selectivity .
  • Pharmacophore mapping : Identify critical moieties (e.g., pyrimidine carbonyl) using 3D alignment tools .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.